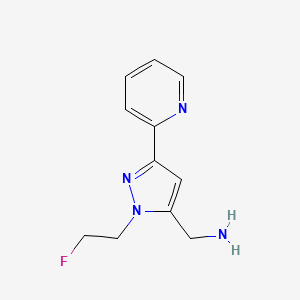

(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

Description

Overview of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have established themselves as fundamental building blocks in modern medicinal chemistry, demonstrating remarkable therapeutic potential across multiple disease categories. The pyrazole moiety, characterized as a five-membered heterocyclic ring containing two adjacent nitrogen atoms, provides exceptional structural diversity and synthetic accessibility that has captured the attention of pharmaceutical researchers worldwide. These nitrogen-containing heterocyclic compounds have demonstrated extensive biological activities including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective properties, establishing their prominence in contemporary drug discovery efforts. The strategic importance of pyrazole derivatives in medicinal chemistry stems from their ability to interact with diverse biological targets through multiple mechanisms of action, including enzyme inhibition, receptor modulation, and cellular pathway interference.

The pharmaceutical industry has recognized the exceptional value of pyrazole-containing compounds, with more than 40 pyrazole-bearing drugs receiving approval from regulatory authorities for treating various clinical conditions. Notable examples include celecoxib for anti-inflammatory applications, rimonabant for anti-obesity treatment, and numerous other therapeutic agents that have demonstrated the clinical utility of this heterocyclic scaffold. The success of these compounds has stimulated extensive research into novel pyrazole derivatives, with scientists exploring various substitution patterns and structural modifications to optimize biological activity and pharmacological properties. Recent developments in synthetic methodologies have further expanded the accessible chemical space within pyrazole chemistry, enabling the preparation of increasingly complex and sophisticated derivatives with enhanced therapeutic potential.

The structural versatility of pyrazole derivatives allows for precise molecular engineering to achieve desired pharmacokinetic and pharmacodynamic characteristics. Researchers have demonstrated that strategic substitution at different positions of the pyrazole ring can significantly influence biological activity, selectivity, and drug-like properties. The incorporation of fluorine-containing substituents, such as fluoroethyl groups, has emerged as a particularly valuable approach for modulating molecular properties including metabolic stability, lipophilicity, and target binding affinity. Similarly, the integration of pyridyl substituents provides opportunities for additional hydrogen bonding interactions and enhanced solubility characteristics, contributing to improved pharmaceutical profiles.

Classification and Nomenclature of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, providing precise identification of its structural features and substitution pattern. According to PubChem database records, this compound bears the molecular formula C11H13FN4 and represents a tri-substituted pyrazole derivative with distinct functional groups positioned at specific ring locations. The nomenclature system systematically identifies the presence of a 2-fluoroethyl group attached to the N1 nitrogen atom, a pyridin-2-yl substituent located at the C3 carbon position, and a methanamine group positioned at the C5 carbon atom of the pyrazole ring framework.

The classification of this compound within heterocyclic chemistry places it among the aminopyrazole derivatives, specifically those bearing both aromatic and aliphatic substituents. The presence of the methanamine functional group categorizes it as a primary amine derivative, while the incorporation of both fluorine and pyridine moieties classifies it among fluorinated heteroaryl compounds. This structural arrangement creates a compound that bridges multiple chemical classifications, combining the pharmacological advantages of pyrazole heterocycles with the unique properties imparted by fluoroethyl and pyridyl substituents.

The three-dimensional structure and electronic properties of this compound are influenced by the spatial arrangement of its substituents and the electronic interactions between different functional groups. The pyridine ring system contributes additional nitrogen heteroatoms that can participate in hydrogen bonding and coordinate bonding interactions, while the fluoroethyl group provides unique electronic and steric characteristics. The methanamine functionality serves as a potential site for further chemical modification and biological interaction, creating opportunities for structure-activity relationship development and optimization.

Historical Context and Development of Pyridylpyrazole Compounds

The historical development of pyridylpyrazole compounds traces back to the foundational discoveries in pyrazole chemistry initiated by German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and recognized the therapeutic potential of these heterocyclic systems. Knorr's pioneering work led to the accidental discovery of antipyrine, a pyrazole derivative with significant antipyretic properties, which marked the beginning of systematic investigation into pyrazole-based pharmaceuticals. This historical milestone established the precedent for exploring pyrazole derivatives as medicinal agents and initiated decades of research into the therapeutic applications of these heterocyclic compounds.

The evolution of pyridylpyrazole chemistry gained momentum throughout the 20th century as synthetic methodologies advanced and structure-activity relationship studies provided deeper insights into the pharmacological properties of these compounds. Researchers began systematically exploring the incorporation of pyridine substituents into pyrazole frameworks, recognizing the potential for enhanced biological activity and improved pharmaceutical properties through the combination of these nitrogen-containing heterocycles. The development of modern synthetic techniques, including microwave-assisted synthesis and multi-component reactions, has significantly expanded the accessible chemical space within pyridylpyrazole chemistry.

Recent decades have witnessed remarkable progress in the design and synthesis of sophisticated pyridylpyrazole derivatives, with researchers employing advanced synthetic strategies to create complex molecular architectures. The development of pyrazolopyridine scaffolds, which represent fused ring systems combining pyrazole and pyridine moieties, has emerged as a particularly active area of investigation. These compounds have demonstrated exceptional biological activities, including antiviral properties against enteroviruses and other therapeutic applications. The historical progression from simple pyrazole derivatives to complex pyridylpyrazole systems exemplifies the continuous evolution of medicinal chemistry and the ongoing quest for more effective therapeutic agents.

Literature Review on Heterocyclic Compounds Containing Pyrazole Moieties

Contemporary literature reveals extensive research activity focused on heterocyclic compounds containing pyrazole moieties, with numerous studies documenting their diverse biological activities and therapeutic applications. Recent comprehensive reviews have highlighted the exceptional pharmacological potential of aminopyrazole derivatives, demonstrating their utility as ligands for various biological targets including p38 mitogen-activated protein kinase, cyclooxygenase enzymes, and numerous kinase systems. These studies have established clear structure-activity relationships that guide the rational design of new pyrazole-containing therapeutics, with particular emphasis on the influence of substituent patterns on biological activity and selectivity profiles.

The literature extensively documents the synthetic methodologies employed for preparing complex pyrazole derivatives, including advanced techniques such as nucleophilic substitution reactions, cyclization procedures, and multi-component synthesis strategies. Research conducted by various groups has demonstrated the successful application of modified Japp-Klingemann reactions for constructing pyrazolopyridine frameworks, providing efficient routes to these pharmacologically important heterocyclic systems. Additionally, studies have explored the use of microwave-assisted synthesis and ultrasound-promoted reactions to enhance reaction efficiency and product yields in pyrazole chemistry.

Structure-activity relationship studies have provided valuable insights into the molecular determinants of biological activity within pyrazole-containing compounds. Research focusing on enterovirus inhibitors has revealed the critical importance of specific substitution patterns, with studies demonstrating that compounds bearing isopropyl groups at the N1 position and specific aryl substituents exhibit enhanced antiviral activity. The comprehensive evaluation of various substituents has led to the identification of optimal structural features for different therapeutic applications, providing guidance for future drug development efforts.

| Pyrazole Derivative Class | Key Biological Activities | Representative Compounds | Primary Targets |

|---|---|---|---|

| Aminopyrazoles | Anti-inflammatory, anticancer | Celecoxib, pirtobrutinib | Cyclooxygenase-2, kinases |

| Pyrazolopyridines | Antiviral, antimicrobial | Enterovirus inhibitors | Viral replication machinery |

| Fluorinated pyrazoles | Enhanced metabolic stability | Various experimental compounds | Multiple enzyme systems |

| Pyridylpyrazoles | Diverse pharmacological activities | Research compounds | Various biological targets |

The literature also reveals significant research interest in the development of pyrazole derivatives for addressing contemporary medical challenges, including antibiotic resistance, cancer treatment, and neurological disorders. Studies have demonstrated the potential of pyrazole-containing compounds to serve as antimicrobial agents effective against resistant bacterial strains, with research indicating novel mechanisms of action that bypass traditional resistance pathways. Furthermore, investigations into the anticancer properties of pyrazole derivatives have revealed promising results, with numerous compounds showing activity against various cancer cell lines through diverse molecular mechanisms including apoptosis induction and cell cycle disruption.

Recent research has increasingly focused on the incorporation of fluorine-containing substituents into pyrazole frameworks, recognizing the unique properties imparted by fluorine atoms in medicinal chemistry applications. Studies have demonstrated that fluorinated pyrazole derivatives often exhibit enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic profiles compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms can significantly influence molecular properties including lipophilicity, binding affinity, and selectivity, making fluorinated pyrazoles particularly attractive for drug development purposes.

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYXZOBXSHJDTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)CN)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of such substituted pyrazole derivatives generally follows these key steps:

- Construction of the pyrazole core via condensation reactions involving hydrazines and 1,3-dicarbonyl or equivalent precursors.

- Introduction of the pyridin-2-yl substituent through coupling or condensation reactions.

- Functionalization at the 1-position of the pyrazole ring with a 2-fluoroethyl group.

- Conversion of substituents to the methanamine group, often via reductive amination or nucleophilic substitution.

Pyrazole Core Formation

Pyrazole rings are commonly synthesized by condensation of hydrazines with 1,3-diketones or related electrophiles. For example, Ohtsuka et al. prepared tetrasubstituted pyrazoles by condensing phenyl hydrazine with trifluoromethyl-substituted diketones in refluxing ethanol, obtaining good yields (~63%). Similar methods apply to pyrazoles bearing pyridinyl substituents, where the pyridin-2-yl moiety is introduced either as part of the diketone or via subsequent substitution.

The regioselectivity and yield depend on the nature of substituents and reaction conditions. Using iodine as a halogenating agent in the presence of p-toluenesulfonic acid has been shown to efficiently yield pyrazole derivatives.

Introduction of the Pyridin-2-yl Group

The pyridin-2-yl substituent can be introduced through condensation with pyridin-2-ylmethylamine derivatives or via palladium-catalyzed coupling reactions. For example, pyridin-2-yl-methylamine derivatives have been synthesized through multi-step procedures involving protective group chemistry and esterification, as detailed in patent WO1998022459A1.

In a related approach, pyrazolo[1,5-a]pyrimidine derivatives were synthesized by condensation of substituted pyrazol-5-amines with 2-pyridinemethanamine, demonstrating effective incorporation of the pyridin-2-ylmethylamine moiety.

Incorporation of the 2-Fluoroethyl Group

The 2-fluoroethyl group is typically introduced via alkylation reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under nucleophilic substitution conditions. This step often targets the nitrogen at the 1-position of the pyrazole ring.

Alternatively, fluoroalkylation can be achieved through palladium-catalyzed cross-coupling reactions or via the use of fluoroalkylated building blocks during the pyrazole formation stage. The choice of method depends on the stability of the pyrazole ring and the desired regioselectivity.

Methanamine Functional Group Formation

The methanamine (-CH2NH2) substituent at the 5-position of the pyrazole can be introduced by:

- Reduction of corresponding nitrile or nitro precursors.

- Reductive amination of aldehydes or ketones with ammonia or amines.

- Nucleophilic substitution of leaving groups (e.g., halides) with ammonia or amine nucleophiles.

In the patent WO1998022459A1, amination steps involve heating mixtures of pyridine derivatives with aminoethanethiol or related amines, followed by work-up and purification.

Representative Synthetic Route (Summary)

Detailed Research Findings

Yield and Selectivity : Use of iodine as a halogenating agent in pyrazole synthesis improves yield and regioselectivity compared to bromine or NBS. Bulkier substituents can reduce regioselectivity, necessitating careful optimization.

Catalysts and Conditions : Pd-catalyzed cross-coupling and condensation reactions are common for introducing heteroaryl groups like pyridin-2-yl. Mild conditions and controlled temperatures minimize side reactions and improve purity.

Protective Groups : Protective group strategies (e.g., dioxolane rings) are used during multi-step syntheses to protect sensitive functionalities, as seen in pyridin-2-ylmethylamine derivative preparations.

Purification : Final compounds are purified by chromatography and recrystallization, with characterization by NMR and mass spectrometry confirming structure and purity.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) serves as a strong nucleophile, enabling reactions with electrophiles:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, inert solvent like DCM).

-

Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Acylation | AcCl | DCM | 0–25°C | ~75% |

| Alkylation | MeI | THF | Reflux | ~60% |

*Yields inferred from analogous reactions.

Condensation Reactions

The amine group participates in Schiff base formation with carbonyl compounds:

-

Schiff Base Synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imines.

Conditions : Ethanol, catalytic acetic acid, 60°C, 4–6 hours.

Pyrazole Ring Reactivity

The pyrazole moiety undergoes electrophilic substitution, though steric hindrance from the pyridinyl and fluoroethyl groups directs reactivity to specific positions:

-

Nitration : Occurs at the C4 position of the pyrazole under mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) at 0°C .

-

Halogenation : Bromination (Br<sub>2</sub>/FeBr<sub>3</sub>) targets the C4 position, yielding mono-substituted derivatives.

Regioselectivity : Pyridin-2-yl acts as an electron-withdrawing group, deactivating adjacent positions.

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu(II), Pd(II)):

-

Complex Formation : Forms octahedral complexes with Cu(NO<sub>3</sub>)<sub>2</sub> in methanol .

Applications : Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Fluoroethyl Group Reactivity

The -CH<sub>2</sub>CF<sub>2</sub>H group exhibits limited reactivity due to strong C-F bonds but can undergo:

-

Elimination : Under strong bases (e.g., LDA), forms vinyl fluoride intermediates .

-

Radical Reactions : Participates in photo-induced C-F bond cleavage with UV light .

Comparative Reactivity with Analogues

Mechanistic Insights

-

Amine Participation : The -NH<sub>2</sub> group’s lone pair facilitates nucleophilic attacks, while its basicity (pK<sub>a</sub> ~10) allows protonation under acidic conditions.

-

Pyridine Effects : The pyridin-2-yl group withdraws electron density via inductive effects, reducing pyrazole ring reactivity at C3 and C5.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the compound's ability to target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Neurological Applications

Emerging research suggests potential neuroprotective effects of this compound. Its structural similarity to known neuroactive agents positions it as a candidate for treating neurodegenerative diseases. Preliminary studies have indicated that it may modulate neurotransmitter systems, thereby offering therapeutic benefits in conditions like Alzheimer's disease .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new pharmacophores with enhanced biological activities. Researchers have utilized this compound in multi-step synthesis processes to create derivatives with varied functional groups .

Material Science

In material science, compounds containing pyrazole rings are being explored for their potential use in organic electronics and photonic devices. The incorporation of this compound into polymer matrices has shown promising results in improving electrical conductivity and thermal stability .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptotic pathways, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results indicated a minimum inhibitory concentration that was significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that this compound could protect neurons from oxidative stress and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The main compound’s fluoroethyl group increases logP compared to methoxyethyl analogs (e.g., ), while CF₃-substituted derivatives () exhibit higher logP due to the trifluoromethyl group.

- Solubility : The hydrochloride salt in significantly improves water solubility (>97% purity), whereas thiophene-containing analogs () may suffer from lower aqueous solubility due to sulfur’s hydrophobicity.

- Metabolic Stability: Fluorine in the main compound reduces oxidative metabolism compared to non-fluorinated analogs like the methoxyethyl derivative .

Biological Activity

The compound (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule classified under pyrazole derivatives, known for their diverse biological activities. This article delves into its biological activity, synthesis, mechanisms, and potential applications in medicinal chemistry.

The compound possesses a unique structure that enhances its lipophilicity due to the fluoroethyl group, which may facilitate membrane permeability and intracellular target access.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions are stabilized through hydrogen bonding and π-π interactions involving the pyridine and pyrazole rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazole derivatives, indicating that modifications at specific positions can lead to significant biological effects. For instance, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, including HepG2 and HeLa cells. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

Anti-inflammatory Effects

Research has also demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha. One study reported that a derivative similar to this compound effectively reduced LPS-induced TNF-alpha release in vitro and in vivo .

Study 1: Anticancer Efficacy

A recent investigation into a series of amino-pyrazoles found that one compound with structural similarities to this compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This suggests a mechanism where such compounds could be developed into effective anticancer agents .

Study 2: Inhibition of Inflammatory Pathways

Another study focused on pyrazole derivatives as MK2 inhibitors showed that these compounds could significantly inhibit intracellular phosphorylation pathways involved in inflammation. This highlights the therapeutic potential of this compound in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine and its analogs?

- Methodology : Use a multi-step approach involving cyclocondensation of hydrazines with β-keto esters or propenones, followed by functionalization. For example, introduce the 2-fluoroethyl group via alkylation of the pyrazole nitrogen using 2-fluoroethyl bromide under basic conditions (e.g., NaH/DMF). Characterize intermediates via -NMR and LC-MS to confirm regioselectivity and purity .

- Key Considerations : Monitor reaction temperature to avoid decomposition of the fluoroethyl group. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How can spectral data (NMR, IR) resolve structural ambiguities in pyrazole-based methanamines?

- Methodology :

- -NMR: Identify pyrazole C-H protons (δ 6.5–7.5 ppm as singlets) and methanamine NH (δ 1.5–2.5 ppm, broad). The 2-fluoroethyl group shows splitting patterns (e.g., ) at δ 4.5–5.0 ppm .

- IR: Confirm NH stretches (3300–3500 cm) and pyrazole ring vibrations (1600–1500 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Approach :

- Glucose Uptake Assay : Test hepatocyte glucose uptake at 10 mM glucose, as done for pyrazole-containing benzamides .

- Kinase Inhibition : Screen against kinases (e.g., glucokinase) using fluorescence polarization assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, pyridyl substitution) impact the compound’s bioactivity and selectivity?

- Case Study :

- Fluorine Effects : The 2-fluoroethyl group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Compare logP values (HPLC) of fluorinated vs. non-fluorinated analogs .

- Pyridyl Role : The pyridin-2-yl group may act as a hydrogen bond acceptor, enhancing binding to targets like G-protein-coupled receptors (GPCRs). Use molecular docking (e.g., AutoDock Vina) to validate interactions .

Q. How to address discrepancies in biological activity data across different cell lines or animal models?

- Troubleshooting :

- Cell Line Variability : Test in primary hepatocytes vs. immortalized lines (e.g., HepG2) to assess metabolic differences .

- Species-Specific Responses : Compare rat vs. human CYP450 metabolism using liver microsomes to identify active/inactive metabolites .

Q. What advanced techniques validate target engagement and mechanism of action?

- Methods :

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the methanamine moiety to capture protein targets .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) to purified targets (e.g., kinases) .

- Data Integration : Cross-validate with CRISPR-Cas9 knockdown models to confirm pathway relevance .

Contradictions and Optimization

Q. Why do some synthetic routes yield low regioselectivity for the pyrazole core?

- Root Cause : Competing 1,3-dipolar cycloaddition pathways during pyrazole formation.

- Solution : Use directing groups (e.g., electron-withdrawing substituents) or microwave-assisted synthesis to favor 1,3,5-trisubstituted products .

Q. How to reconcile conflicting spectral data for NH protons in methanamine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.